1-Bromo-2-chloro-4-(difluoromethyl)-3-fluorobenzene
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Overview
Description
1-Bromo-2-chloro-4-(difluoromethyl)-3-fluorobenzene is an organic compound with the molecular formula C7H2BrClF3 It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-chloro-4-(difluoromethyl)-3-fluorobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a precursor benzene compound. For instance, starting with 2-chloro-4-fluoroaniline, the compound can be diazotized using sodium nitrite and hydrochloric acid, followed by bromination with cuprous bromide in an aqueous solution of hydrobromic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-chloro-4-(difluoromethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions. For example, nucleophilic aromatic substitution can replace the bromine atom with a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-chloro-4-(difluoromethyl)-3-fluorobenzene finds applications in various scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and liquid crystals.
Pharmaceutical Research: It is investigated for its potential use in drug discovery and development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-(difluoromethyl)-3-fluorobenzene depends on its specific application. In organic synthesis, its reactivity is primarily determined by the electron-withdrawing effects of the halogen atoms, which influence the compound’s behavior in various reactions. In pharmaceutical research, the compound’s interactions with biological targets, such as enzymes or receptors, are studied to understand its potential therapeutic effects.
Comparison with Similar Compounds
1-Bromo-2-chloro-4-(difluoromethyl)-3-fluorobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-2-chloro-4-fluorobenzene: Similar structure but lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
1-Bromo-2-chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoromethyl group, which can significantly alter its reactivity and applications
Properties
Molecular Formula |
C7H3BrClF3 |
---|---|
Molecular Weight |
259.45 g/mol |
IUPAC Name |
1-bromo-2-chloro-4-(difluoromethyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H3BrClF3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,7H |
InChI Key |
IJEBSKAHZLNPDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)F)Cl)Br |
Origin of Product |
United States |
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